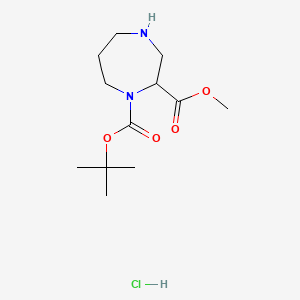
4-Bromo-3-(trifluoromethyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(trifluoromethyl)-1H-indazole, also known as 4-bromo-3-TFMI, is an important organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is insoluble in water and has a melting point of approximately 113-114°C. 4-bromo-3-TFMI is a valuable compound for research due to its unique properties and its ability to react with a variety of other compounds.
Applications De Recherche Scientifique
Synthetic Routes and Biological Activities
The synthesis and exploration of the biological activities of heterocyclic compounds, including indazole derivatives, have attracted considerable attention due to their potential in various therapeutic applications. Indazoles are nitrogen-containing heterocycles composed of a pyrazole ring condensed with a benzene ring, which serve as a scaffold for numerous compounds with diverse biological activities. This has spurred interest in developing novel indazole-based therapeutic agents, highlighting their importance in pharmacology as potential anticancer and anti-inflammatory agents, among others. The exploration of indazole derivatives underscores the urgency of finding new molecules with biological and therapeutic properties against an array of diseases, including those caused by resistant bacteria and neglected diseases affecting vast populations, especially in vulnerable and poor communities (Denya, Malan, & Joubert, 2018).
Proton-Conducting Polymeric Membranes
1,2,4-Triazole and its derivatives have shown promising applications in the development of proton-conducting fuel cell membranes. Composite polymer materials based on 1H-1,2,4-triazole significantly enhance the basic characteristics of electrolyte membranes, demonstrating high thermal stability, mechanical strength, and morphological stability. These materials offer high ionic conductivity under anhydrous conditions at elevated temperatures, making them suitable for high-performance fuel cell applications. The research indicates that these materials could lead to the development of heat-resistant, electrochemically stable, and mechanically robust proton-conducting membranes (Prozorova & Pozdnyakov, 2023).
Anticancer and Antiepileptic Applications
1,2,4-Triazole-containing hybrids have been identified as potential anticancer agents, with some derivatives already being applied in clinics or undergoing clinical trials. The integration of the 1,2,4-triazole framework with other anticancer pharmacophores has resulted in therapeutic interventions for treating cancer, including drug-resistant types. This approach combines the pharmacological significance of 1,2,4-triazole scaffolds with innovative synthesis strategies to discover new drug candidates. Moreover, triazole compounds are also explored for their antiepileptic/anticonvulsant potential, addressing the need for new treatments in neurological disorders like epilepsy (Xu, Zhao, & Liu, 2019; Wang & Liu, 2021).
Mécanisme D'action
Target of Action
It’s important to note that the compound’s structure suggests potential interactions with various biological targets .
Mode of Action
The compound’s interaction with its targets and the resulting changes at the molecular level remain to be elucidated .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
Understanding these effects would provide valuable insights into the compound’s potential therapeutic applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how 4-Bromo-3-(trifluoromethyl)-1H-indazole interacts with its targets .
Propriétés
IUPAC Name |
4-bromo-3-(trifluoromethyl)-2H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-4-2-1-3-5-6(4)7(14-13-5)8(10,11)12/h1-3H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVZFXNTUQOYEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856213 |
Source


|
| Record name | 4-Bromo-3-(trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211583-69-5 |
Source


|
| Record name | 4-Bromo-3-(trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Azatricyclo[3.3.1.0~2,4~]nonane](/img/structure/B596092.png)
![1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone](/img/structure/B596093.png)





![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B596099.png)
![4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B596100.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B596101.png)


![2-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B596108.png)
